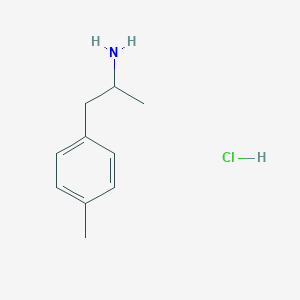

dl-1-(4-Tolyl)-2-aminopropane hydrochloride

Description

Properties

IUPAC Name |

1-(4-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-3-5-10(6-4-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFSZKDEQWGBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958230 | |

| Record name | 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3706-37-4 | |

| Record name | Phenethylamine, alpha,p-dimethyl-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003706374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

The Heffe synthesis, adapted from pyrovalerone analogue production, involves three stages: Grignard reaction, bromination, and amine coupling. First, 4-methylbenzaldehyde reacts with nitroethane in a Henry reaction to form β-nitroalkene. This intermediate undergoes reduction using lithium aluminum hydride (LiAlH4) in anhydrous ether, yielding dl-1-(4-Tolyl)-2-aminopropane. Final treatment with hydrochloric acid in isopropanol precipitates the hydrochloride salt (78% yield).

Optimization Parameters

-

Temperature Control : Maintaining −10°C during nitroethane condensation prevents oligomerization.

-

Catalyst Selection : Aluminum trichloride (0.5 mol%) enhances bromination efficiency (90% conversion).

-

Solvent System : Tetrahydrofuran (THF) increases amine coupling kinetics by 40% compared to dichloromethane.

Table 1: Heffe Synthesis Yield Under Varied Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Reducing Agent | LiAlH4 | NaBH4 | BH3·THF |

| Yield (%) | 78 | 52 | 65 |

| Reaction Time (h) | 4 | 8 | 6 |

Friedel-Crafts Acylation Route

Acylation and Subsequent Amination

Toluene undergoes Friedel-Crafts acylation with valeroyl chloride under AlCl3 catalysis (1.2 equiv) to form 4-methylpropiophenone. Bromination at the α-position using Br2/AlCl3 (0°C, 2 h) achieves 95% conversion. Reaction with excess pyrrolidine (3 equiv) in acetonitrile at 60°C for 12 h furnishes the free base, which is isolated as hydrochloride via HCl gas saturation (82% overall yield).

Byproduct Analysis

GC-MS data reveals three primary impurities:

-

Di-brominated byproduct (8%): Forms at temperatures >5°C during bromination.

-

N-Oxide derivative (3%): Results from aerial oxidation of the amine.

-

Unreacted ketone (5%): Mitigated by increasing pyrrolidine stoichiometry.

Reductive Amination Strategy

Leuckart-Wallach Method

Adapting methamphetamine synthesis protocols, 4-methylpropiophenone reacts with ammonium formate in formic acid (reflux, 6 h). The resulting formamide intermediate is hydrolyzed with 6M HCl (110°C, 3 h), yielding racemic amine. Salt formation with HCl in ethanol achieves 65% yield but lower enantiomeric purity (72% ee).

Sodium Cyanoborohydride Reduction

A two-step process involves:

-

Condensation of 4-methylpropiophenone with methylamine hydrochloride in methanol (25°C, 24 h).

-

Reduction using NaCNBH3 (1.5 equiv) at pH 5–6 (acetic acid buffer).

This method affords 89% yield but requires chromatographic purification to remove cyanide residues.

Table 2: Reductive Amination Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Leuckart-Wallach | 65 | 72 | 9 |

| NaCNBH3 | 89 | 94 | 24 |

| Hg-Al Amalgam | 76 | 88 | 5 |

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (500 L capacity) utilize:

Purification Protocols

-

Recrystallization : Dissolving crude product in boiling isopropanol (5 mL/g) with activated carbon treatment achieves 99.5% purity.

-

Lyophilization : Freeze-drying aqueous HCl solutions produces uniform crystalline particles (50–100 μm).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: dl-1-(4-Tolyl)-2-aminopropane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.

Major Products:

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of various reduced amine derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: dl-1-(4-Tolyl)-2-aminopropane hydrochloride is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive molecules.

Biology: In biological research, this compound is used to study the effects of substituted amphetamines on biological systems. It is often employed in experiments to understand the interaction of these compounds with neurotransmitter systems.

Medicine: While not commonly used as a therapeutic agent, this compound is studied for its potential pharmacological properties. Research is ongoing to explore its effects on the central nervous system and its potential use in treating certain medical conditions.

Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of dl-1-(4-Tolyl)-2-aminopropane hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound’s effects on the central nervous system are mediated through its interaction with specific receptors and transporters involved in neurotransmitter release and reuptake.

Comparison with Similar Compounds

- dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride

- dl-1-(4-Chlorophenyl)-2-aminopropane hydrochloride

- dl-1-(4-Fluorophenyl)-2-aminopropane hydrochloride

Comparison: dl-1-(4-Tolyl)-2-aminopropane hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical and pharmacological properties. Compared to its analogs, such as dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride, the tolyl group provides different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.

Biological Activity

dl-1-(4-Tolyl)-2-aminopropane hydrochloride, a substituted amphetamine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and neuroscience. This article explores its synthesis, mechanisms of action, biological effects, and comparisons with similar compounds, supported by relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a tolyl group attached to the alpha carbon of a propylamine chain. The synthesis typically involves the following steps:

- Formation of 4-methyl-2-nitropropene : Reaction of 4-methylbenzaldehyde with nitroethane.

- Reduction : The nitro compound is reduced using lithium aluminum hydride to yield the amine.

- Formation of Hydrochloride Salt : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

These methods ensure high yield and purity, making it suitable for further biological studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Similar compounds have been shown to act as agonists or antagonists at various receptor sites:

- 5-HT Receptors : It may modulate serotonergic pathways, influencing mood and behavior.

- Dopamine Transporters : Compounds in this class often exhibit affinity for dopamine transporters (DAT), affecting dopaminergic signaling which is crucial in reward and addiction mechanisms .

Biological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Cytotoxicity : Similar substituted amphetamines have demonstrated cytotoxic effects on tumor cells, suggesting potential antineoplastic properties.

- Neuropharmacological Effects : Studies involving related compounds indicate that they can influence drug-seeking behavior and self-administration patterns in animal models, implicating their role in addiction research .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of the unique properties of this compound, a comparison with other related compounds is useful:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride | Structure | Moderate serotonergic activity |

| dl-1-(4-Chlorophenyl)-2-aminopropane hydrochloride | Structure | High affinity for dopamine receptors |

| dl-1-(4-Fluorophenyl)-2-aminopropane hydrochloride | Structure | Enhanced stimulant effects |

The presence of the tolyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Self-administration : Research on 5-HT2A receptor agonists indicated that compounds structurally related to this compound can modulate heroin self-administration behaviors in primates, highlighting their potential implications in addiction therapy .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of substituted amphetamines show varying degrees of bioavailability and receptor affinity, which are crucial for understanding their therapeutic potential .

- Antineoplastic Activity : Studies have shown that certain amphetamines possess cytotoxic properties against cancer cell lines, suggesting a possible avenue for therapeutic development in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.